H-Ala-Pro-AFC
Overview
Description
H-Ala-Pro-AFC, also known as N-(4-Aminobutyl)-N-ethylisoluminol, is a fluorescent peptide with the molecular formula C18H18F3N3O4 and a molecular weight of 397.4 g/mol . This compound is a substrate for dipeptidyl peptidase IV (DPP IV) and Xaa-Pro dipeptidase . It is widely used in biochemical research due to its fluorescent properties, with an absorbance at 380 nm and emission at 500 nm .
Mechanism of Action
Target of Action
H-Ala-Pro-AFC is a biologically active peptide . Its primary targets are Dipeptidyl Peptidase IV (DPP IV) and Xaa-Pro Dipeptidase . These enzymes play crucial roles in various biological processes, including the regulation of glucose metabolism, immune response, and signal transduction.
Mode of Action
This compound interacts with its targets by serving as a substrate for DPP IV and Xaa-Pro Dipeptidase . The interaction results in the cleavage of the peptide, which can be detected due to the release of a fluorescent signal (Abs/Em=380/500nm) .
Result of Action
The cleavage of this compound by DPP IV and Xaa-Pro Dipeptidase results in the release of a fluorescent signal . This can be used to measure the activity of these enzymes, making this compound a valuable tool in biochemical research.
Biochemical Analysis
Biochemical Properties
H-Ala-Pro-AFC interacts with the enzymes DPP IV and Xaa-Pro dipeptidase . These enzymes cleave off the N-terminal dipeptides from proteins that have a Pro or Ala residue at position 2 . The interaction between this compound and these enzymes is crucial for their enzymatic activity .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interactions with DPP IV and Xaa-Pro dipeptidase . These enzymes play a significant role in various cellular processes, including cell signaling, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with DPP IV and Xaa-Pro dipeptidase . These enzymes cleave the this compound substrate, which can influence gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound and is typically stored at temperatures below -15°C to maintain its integrity .
Metabolic Pathways
This compound is involved in the metabolic pathways of DPP IV and Xaa-Pro dipeptidase . These enzymes are part of larger metabolic processes that involve other enzymes and cofactors .
Transport and Distribution
Given its role as a substrate for DPP IV and Xaa-Pro dipeptidase, it is likely that it interacts with these enzymes in the cells where they are expressed .
Subcellular Localization
Given its role as a substrate for DPP IV and Xaa-Pro dipeptidase, it is likely that it is localized in the same subcellular compartments as these enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Pro-AFC involves the coupling of alanine and proline residues to the fluorescent molecule 7-amino-4-trifluoromethylcoumarin (AFC). The process typically involves the following steps:
Protection of Amino Groups: The amino groups of alanine and proline are protected using suitable protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Coupling Reaction: The protected amino acids are coupled to AFC using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of protected amino acids and AFC are synthesized and coupled using automated peptide synthesizers.
Quality Control: The final product undergoes rigorous quality control tests, including mass spectrometry and HPLC analysis, to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
H-Ala-Pro-AFC primarily undergoes enzymatic hydrolysis reactions. It is a substrate for dipeptidyl peptidase IV (DPP IV) and Xaa-Pro dipeptidase, which cleave the peptide bond between alanine and proline .
Common Reagents and Conditions
Major Products
The major products formed from the enzymatic hydrolysis of this compound are alanine, proline, and 7-amino-4-trifluoromethylcoumarin (AFC) .
Scientific Research Applications
H-Ala-Pro-AFC has a wide range of applications in scientific research:
Comparison with Similar Compounds
H-Ala-Pro-AFC is unique due to its specific substrate properties and fluorescent characteristics. Similar compounds include:
H-Lys-Pro-AMC: Another fluorescent peptide substrate used to study enzyme activity.
H-Lys-Pro-MNA: A substrate for dipeptidyl peptidase IV with different fluorescent properties.
Z-Gly-Pro-AMC: A substrate for fibroblast activation protein alpha (FAP) and dipeptidyl peptidase IV.
This compound stands out due to its specific absorbance and emission wavelengths, making it particularly useful in fluorescence-based assays .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-aminopropanoyl]-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O4/c1-9(22)17(27)24-6-2-3-13(24)16(26)23-10-4-5-11-12(18(19,20)21)8-15(25)28-14(11)7-10/h4-5,7-9,13H,2-3,6,22H2,1H3,(H,23,26)/t9-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRRKBLWOMKWNS-ZANVPECISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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